molecular formula C21H21FN2O4S B2792485 1-(2,5-dimethoxyphenyl)-2-(4-fluorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 899959-36-5

1-(2,5-dimethoxyphenyl)-2-(4-fluorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B2792485
CAS No.: 899959-36-5
M. Wt: 416.47
InChI Key: PYMHRENPALEEOY-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-2-(4-fluorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a 2,5-dimethoxyphenyl group at position 1 and a 4-fluorobenzenesulfonyl moiety at position 2. Its molecular formula is C₂₃H₂₃FN₂O₅S, with a molecular weight of 458.5 g/mol .

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4S/c1-27-16-7-10-20(28-2)18(14-16)21-19-4-3-11-23(19)12-13-24(21)29(25,26)17-8-5-15(22)6-9-17/h3-11,14,21H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMHRENPALEEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,5-Dimethoxyphenyl)-2-(4-fluorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, including in vitro and in vivo evaluations.

Chemical Structure and Properties

The compound's molecular formula is C20H23FN2O5SC_{20}H_{23}FN_2O_5S with a molecular weight of 396.48 g/mol. Its structure features a pyrrolo[1,2-a]pyrazine core substituted with a dimethoxyphenyl group and a fluorobenzenesulfonyl moiety.

Biological Activity Overview

Research has identified several biological activities associated with this compound, including:

  • Antiviral Activity : The compound has been included in antiviral libraries and shows promise against various viral infections.
  • Antifungal Properties : Related compounds have demonstrated effectiveness against Candida and Aspergillus species, suggesting potential antifungal applications.
  • Neuroprotective Effects : Studies indicate that derivatives of pyrrolo[1,2-a]pyrazine exhibit activity in rodent models of epilepsy.

Table of Biological Activities

Activity TypeDescriptionReference
AntiviralPotential efficacy against HIV-1
AntifungalEffective against Candida and Aspergillus species
NeuroprotectiveActivity in rodent models for epilepsy

Antiviral Activity

A study conducted on the antiviral properties of related compounds showed that they possess significant activity against HIV-1. The mechanism involves inhibition of viral replication through interference with the viral enzyme functions.

Antifungal Efficacy

In vitro studies have demonstrated that derivatives similar to this compound exhibit potent antifungal activity. For instance, compounds were tested against clinical isolates of Candida species and showed minimum inhibitory concentrations (MICs) comparable to established antifungal agents.

Neuroprotective Effects

In a rodent model of epilepsy using the maximal electroshock seizure (MES) test, derivatives displayed significant protective effects. The study indicated that these compounds could modulate neurotransmitter systems involved in seizure activity.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The sulfonyl group may interact with active sites of enzymes involved in viral replication or fungal metabolism.
  • Receptor Modulation : The compound may bind to specific receptors within the central nervous system to exert neuroprotective effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Sulfonyl Group

  • 2-(2,5-Dimethoxybenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (CAS 899739-90-3): This analog replaces the 4-fluorobenzenesulfonyl group with a 2,5-dimethoxybenzenesulfonyl substituent. Molecular formula: C₂₃H₂₆N₂O₆S (MW 458.5273).

Core Heterocycle Modifications

  • 6-(2,5-Dimethoxyphenyl)benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine (8aa) :

    • Features a benzoimidazo-pyrrolo-pyrazine fused tricyclic core instead of the simpler pyrrolo[1,2-a]pyrazine.
    • Melting point: 187.3–188.2 °C , indicating higher crystallinity due to extended π-conjugation.
    • The benzoimidazo moiety may enhance planar rigidity, affecting binding to biological targets .
  • 4-[4-(2,5-Dimethylphenyl)-1-piperazinyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine: Replaces the pyrrolo[1,2-a]pyrazine core with a pyrazolo[1,5-a]pyrazine system.

Substituent Position and Electronic Effects

  • 1-(Trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine :

    • Substitutes the sulfonyl group with a trifluoromethyl moiety.
    • The strong electron-withdrawing nature of CF₃ may reduce metabolic oxidation but increase lipophilicity compared to the fluorobenzenesulfonyl group .
  • 1-(2,5-Dimethoxyphenyl)-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one: Replaces the pyrrolo[1,2-a]pyrazine core with a pyrrolidin-2-one ring. The benzimidazole-propyl-phenoxy side chain introduces steric bulk, likely reducing membrane permeability relative to the target compound .

Physicochemical and Structural Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol) Reference
1-(2,5-Dimethoxyphenyl)-2-(4-fluorobenzenesulfonyl)-pyrrolo[1,2-a]pyrazine Pyrrolo[1,2-a]pyrazine 2,5-Dimethoxyphenyl, 4-fluorobenzenesulfonyl Not reported 458.5
2-(2,5-Dimethoxybenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-pyrrolo[1,2-a]pyrazine Pyrrolo[1,2-a]pyrazine 2,5-Dimethoxybenzenesulfonyl Not reported 458.5
6-(2,5-Dimethoxyphenyl)benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine (8aa) Benzoimidazo-pyrrolo-pyrazine 2,5-Dimethoxyphenyl 187.3–188.2 452.5
4-[4-(2,5-Dimethylphenyl)-1-piperazinyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine 4-Fluorophenyl, piperazinyl Not reported 431.5

Key Research Findings

  • Electronic Effects : The 4-fluorobenzenesulfonyl group in the target compound provides a balance of electron withdrawal (via sulfonyl) and moderate lipophilicity (via fluorine), which may optimize pharmacokinetic properties compared to analogs with purely electron-donating substituents .
  • Biological Relevance : Pyrazolo[1,5-a]pyrazine derivatives (e.g., ) are explored for CNS targets due to their similarity to purine scaffolds, whereas sulfonyl-containing pyrrolo[1,2-a]pyrazines may favor protease or kinase inhibition .

Q & A

Basic Research Questions

Q. What are the key synthetic routes and optimization strategies for preparing 1-(2,5-dimethoxyphenyl)-2-(4-fluorobenzenesulfonyl)pyrrolo[1,2-a]pyrazine derivatives?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including:

  • Condensation : Reacting substituted acetophenones with hydrazines in acidic ethanol to form hydrazine intermediates (e.g., ethylidene hydrazine) .
  • Ring-Closing Formylation : Using Vilsmeier-Haack-Arnold conditions (POCl₃/DMF) to generate pyrazole-carbaldehyde intermediates .
  • Coupling : Refluxing intermediates with barbituric acid or thiobarbituric acid in EtOH/H₂O (4:1) to yield final products .
    • Optimization : Monitor reaction progress via TLC and adjust solvent ratios (e.g., DMSO for solubility) . Purification via recrystallization or silica gel chromatography is critical .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

  • Methodological Answer :

  • X-ray Crystallography : Resolves absolute configuration and confirms steric effects of the 2,5-dimethoxyphenyl and 4-fluorobenzenesulfonyl groups .
  • NMR Spectroscopy : Analyze coupling patterns in ¹H/¹³C NMR (e.g., methoxy proton singlet at δ 3.8–4.0 ppm; fluorophenyl splitting) .
  • Mass Spectrometry : Confirm molecular weight (e.g., HRMS for [M+H]+ ion) and fragmentation patterns .

Q. What are the primary challenges in achieving high purity during synthesis, and how can they be addressed?

  • Methodological Answer :

  • Byproduct Formation : Hydrazine byproducts may arise during condensation; use excess hydrazine hydrate and monitor via TLC .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility but require thorough removal to avoid contamination .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to isolate pure crystals .

Advanced Research Questions

Q. How can computational methods like MCTDH wave packet propagation elucidate the photophysical behavior of pyrrolo[1,2-a]pyrazine derivatives?

  • Methodological Answer :

  • Model Hamiltonian : Construct a 24-mode vibrational model to simulate S₁/S₂ excited-state coupling .
  • MCTDH Simulations : Calculate absorption spectra and non-radiative decay pathways to interpret experimental UV-Vis/fluorescence data .
  • Symmetry Considerations : Account for molecular symmetry to resolve discrepancies between simulated and observed spectra .

Q. What experimental and theoretical approaches resolve contradictions in reported phosphorescence lifetimes for pyrazine derivatives adsorbed on metal surfaces?

  • Methodological Answer :

  • Surface Defects : Use low-temperature (20 K) argon-layer adsorption to minimize defect-induced quenching .
  • CPS Theory Refinement : Adjust parameters (e.g., dipole orientation, dielectric constants) to match distance-dependent lifetime data .
  • Ellipsometry : Measure optical constants of substrates (e.g., Ag, GaAs) to refine energy-transfer models .

Q. How does the incorporation of sulfonamide or fluorophenyl groups influence biological activity, and what assays validate these effects?

  • Methodological Answer :

  • Targeted Assays : Test in vitro against enzymes (e.g., fungal tyrosinase) using UV-Vis kinetics to monitor inhibition .
  • Structure-Activity Relationships (SAR) : Compare IC₅₀ values of derivatives with varying substituents (e.g., 4-fluoro vs. 4-chloro sulfonamides) .
  • Molecular Docking : Simulate binding to active sites (e.g., luciferase for bioluminescence studies) to guide synthetic modifications .

Q. What strategies mitigate pyrazine degradation in complex matrices (e.g., during formulation or biological studies)?

  • Methodological Answer :

  • Stabilization : Use antioxidants (e.g., BHT) or inert atmospheres to prevent oxidative degradation .
  • Analytical Monitoring : Track pyrazine content via GC-MS or HPLC; observe suppression by competing carbonyls (e.g., soybean paste additives) .
  • Encapsulation : Employ liposomal or cyclodextrin-based delivery systems to shield reactive moieties .

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